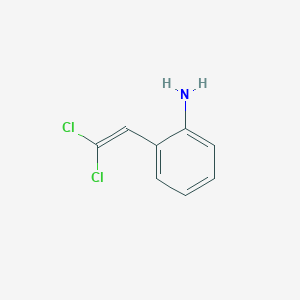
2-(2,2-Dichloroethenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-2-Dichlorovinyl)-phenylamine is an organic compound characterized by the presence of a dichlorovinyl group attached to a phenylamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-2-Dichlorovinyl)-phenylamine typically involves the dehydrochlorination of N-(2,2,2-trichloroethyl)-N-alkylarenesulfonamides. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction conditions often include the use of a strong base, such as sodium hydroxide, and an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of 2-(2-2-Dichlorovinyl)-phenylamine may involve large-scale dehydrochlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-2-Dichlorovinyl)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state.
Substitution: The compound can participate in substitution reactions, where the dichlorovinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylamine oxides, while reduction can produce less chlorinated derivatives.
科学研究应用
2-(2-2-Dichlorovinyl)-phenylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-(2-2-Dichlorovinyl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as acetylcholinesterase, leading to disruptions in neurotransmitter regulation . This inhibition is primarily due to the compound’s ability to form covalent bonds with the active site of the enzyme, preventing its normal function.
相似化合物的比较
Similar Compounds
2,2-Dichlorovinyl dimethyl phosphate: Another organophosphate compound with similar chemical properties.
2,2-Dichlorovinyl trifluoromethyl ketone: A compound with a dichlorovinyl group and different functional groups attached.
Uniqueness
2-(2-2-Dichlorovinyl)-phenylamine is unique due to its specific combination of a dichlorovinyl group and a phenylamine structure
生物活性
2-(2,2-Dichloroethenyl)aniline, also known as a derivative of aniline with notable dichloroethenyl substitution, has garnered attention for its biological activity. This compound is primarily studied for its potential applications in medicinal chemistry and as a pesticide, given its structural characteristics that may influence its interaction with biological systems.
- Molecular Formula : C8H7Cl2N
- Molecular Weight : 188.06 g/mol
- CAS Number : [N/A]
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It may act as an inhibitor of certain enzymes or proteins involved in metabolic pathways. The presence of the dichloroethenyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity:
- Antifungal Activity : In a comparative study, compounds similar to this compound showed promising antifungal effects against Candida albicans with IC50 values ranging from 51.2 μM to 66.2 μM, indicating robust antifungal potential when compared to standard antifungal agents like fluconazole (IC50 = 40.0 μM) .
- Antibacterial Activity : This compound has also been evaluated for antibacterial properties against several strains including E. coli, P. aeruginosa, B. subtilis, and S. aureus. Notably, certain derivatives demonstrated higher activity than ciprofloxacin against B. subtilis .
Toxicological Profile
The safety profile of this compound is critical for its application in pharmaceuticals and agriculture. Toxicological assessments indicate that the compound may pose risks if not handled properly:
| Endpoint | Value |
|---|---|
| Acute toxicity (oral) | Harmful if swallowed (H302) |
| Skin irritation | Causes skin irritation (H315) |
Study on Antifungal Efficacy
In a focused study on antifungal efficacy, derivatives of this compound were synthesized and tested for their ability to inhibit biofilm formation in Candida albicans. The results indicated that specific compounds not only inhibited biofilm formation but also reduced fungal viability significantly .
Pesticidal Applications
The compound has been explored for its potential use as a pesticide due to its structural properties that allow it to interfere with biological processes in pests. Research indicates that it may disrupt metabolic pathways critical for pest survival.
属性
分子式 |
C8H7Cl2N |
|---|---|
分子量 |
188.05 g/mol |
IUPAC 名称 |
2-(2,2-dichloroethenyl)aniline |
InChI |
InChI=1S/C8H7Cl2N/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H,11H2 |
InChI 键 |
KOBKKRQJMJGILK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=C(Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















